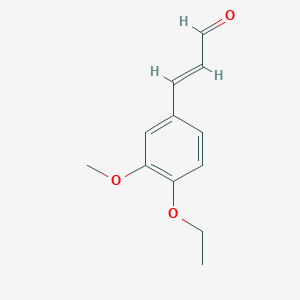
octahydro-1H-indol-6-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indol-6-ol, Mixture of diastereomers: is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The term “mixture of diastereomers” indicates that this compound exists in multiple stereoisomeric forms, which are not mirror images of each other
Mechanism of Action
- IDTs share a common core structure consisting of an indole ring moiety derived from indole-3-glycerol phosphate (IGP) and a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) .
- Modifications such as cyclization, oxidation, and prenylation contribute to the molecular complexity of IDTs .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indol-6-ol, mixture of diastereomers, typically involves the hydrogenation of indole derivatives. One common method includes the catalytic hydrogenation of 1H-indole-6-ol under high pressure in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. Catalysts used in industrial processes are often supported on inert materials to enhance their stability and reusability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Octahydro-1H-indol-6-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be further reduced to form more saturated derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, octahydro-1H-indol-6-ol, mixture of diastereomers, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural indole derivatives makes it a candidate for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound, is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the production of high-value products.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-indol-5-ol: Another indole derivative with a similar structure but differing in the position of the hydroxyl group.
Octahydro-1H-inden-5-ol: A related compound with a different ring structure.
Uniqueness
Octahydro-1H-indol-6-ol, mixture of diastereomers, is unique due to its specific stereochemistry and the position of the hydroxyl group
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
1889927-06-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



